molecular formula C12H17BrClNO B1441156 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride CAS No. 1220021-61-3

4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride

Cat. No. B1441156
CAS RN: 1220021-61-3
M. Wt: 306.62 g/mol
InChI Key: KNKKNACHRAFPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride” is a chemical compound with the formula C₁₂H₁₇BrClNO . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.63 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Synthesis and Bioactivities

  • Neuroleptic Agent Synthesis : A study by Nakatsuka, Kawahara, and Yoshitake (1981) focused on synthesizing a neuroleptic agent, where a related compound to 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride was used in metabolic studies. This synthesis was achieved using a Mannich reaction, followed by a Grignard reaction, indicating the potential use of similar compounds in neuroleptic drug synthesis (Nakatsuka, Kawahara, & Yoshitake, 1981).

  • Radiolabeled Probes for σ Receptors : Waterhouse, Mardon, Giles, Collier, and O'Brien (1997) synthesized several halogenated 4-(phenoxymethyl)piperidines, including a compound analogous to this compound. These compounds were evaluated as potential σ receptor ligands. The study demonstrated the utility of such compounds in developing probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

  • Antibacterial and Antioxidant Properties : Gasparyan, Vardevanyan, Egiazaryan, Malakyan, Badjinyan, Avakimyan, Panosyan, and Gevorgyan (2011) conducted research on a series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, chemically related to this compound. Their findings showed moderate antibacterial activity and high antioxidant activity in some of the synthesized compounds, indicating potential applications in developing antibacterial and antioxidant agents (Gasparyan et al., 2011).

Synthesis and Molecular Structure Studies

  • Crystal and Molecular Structure Analysis : Szafran, Komasa, and Bartoszak-Adamska (2007) characterized a compound similar to this compound, namely 4-Piperidinecarboxylic acid hydrochloride. The study provides insights into the crystal and molecular structure of such compounds, which is crucial for understanding their chemical properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Styrene Copolymerization : Whelpley, Zepeda, Schjerven, Rocus, and Kharas (2022) researched phenoxy ring-substituted isopropyl phenylcyanoacrylates, where derivatives similar to this compound were synthesized and copolymerized with styrene. This demonstrates the application of such compounds in polymer chemistry, specifically in creating new copolymers (Whelpley et al., 2022).

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, and inhalation .

properties

IUPAC Name

4-(4-bromo-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKKNACHRAFPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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